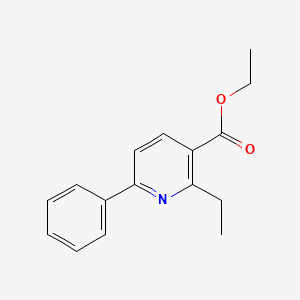
Ethyl 2-ethyl-6-phenylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethyl-6-phenylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of an ethyl group at the second position and a phenyl group at the sixth position on the nicotinic acid ester backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-ethyl-6-phenylnicotinate typically involves the esterification of 2-ethyl-6-phenylnicotinic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-ethyl-6-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Produces 2-ethyl-6-phenylnicotinic acid.
Reduction: Produces 2-ethyl-6-phenylnicotinyl alcohol.
Substitution: Produces various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Ethyl 2-ethyl-6-phenylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-ethyl-6-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- Ethyl 6-phenylnicotinate
- Ethyl 2-methyl-6-phenylnicotinate
- Ethyl 2-ethyl-4-phenylnicotinate
Comparison: Ethyl 2-ethyl-6-phenylnicotinate is unique due to the specific positioning of the ethyl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in research and development.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
ethyl 2-ethyl-6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO2/c1-3-14-13(16(18)19-4-2)10-11-15(17-14)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
Clé InChI |
DVLVKJTWVFXCRI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=N1)C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)

![2,6,8-Tribromoimidazo[1,2-a]pyridine](/img/structure/B12831493.png)
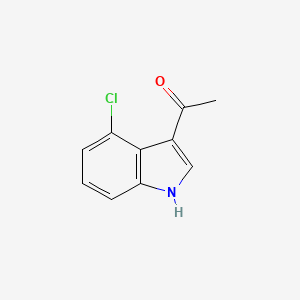
![3-Chloro-7-isopropyl-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B12831503.png)
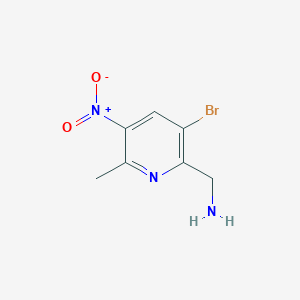
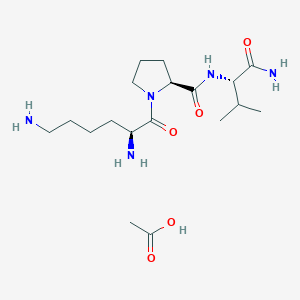

![[4-[3,5-dihydroxy-7-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyphenyl] 3,4,5-trihydroxybenzoate](/img/structure/B12831529.png)
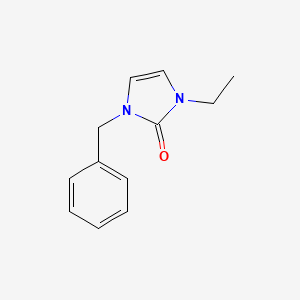

![3-(3-aminopropanoyl)-1-[(E)-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]imidazolidine-2,4-dione;hydrochloride](/img/structure/B12831554.png)
![2-((1-Methyl-1H-benzo[d]imidazol-2-yl)amino)propanenitrile](/img/structure/B12831557.png)

